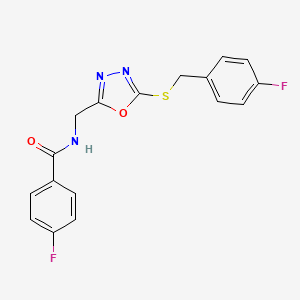

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a (4-fluorobenzyl)thio group at position 5 and a 4-fluorobenzamide moiety linked via a methylene bridge at position 2. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability, π-electron-deficient nature, and versatility in medicinal chemistry, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name |

4-fluoro-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S/c18-13-5-1-11(2-6-13)10-25-17-22-21-15(24-17)9-20-16(23)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDCHAQISSVDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Preparation

Starting material : Ethyl 2-hydrazinylacetate (derived from ethyl chloroacetate and hydrazine hydrate).

Reaction :

$$

\text{NH}2\text{NH}2 + \text{ClCH}2\text{COOEt} \xrightarrow{\text{Ethanol, reflux}} \text{NH}2\text{NH-C(O)-CH}_2\text{-OEt} + \text{HCl}

$$

Conditions : Stirring at 80°C for 6 h. Yield: ~85%.

Oxadiazole Cyclization

- Dissolve the hydrazide (0.017 mol) in ethanol (50 mL).

- Add carbon disulfide (0.025 mol) and KOH (0.025 mol).

- Reflux for 6 h, then acidify with HCl to precipitate the product.

Reaction :

$$

\text{Hydrazide} + \text{CS}2 \xrightarrow[\text{reflux}]{\text{KOH, EtOH}} \text{2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole} + \text{H}2\text{S}

$$

Yield : 49%. Characterization : IR (ν, cm⁻¹): 3250 (N-H), 2560 (S-H), 1610 (C=N).

Introduction of the 4-Fluorobenzylthio Group

Alkylation Protocol

Reagents :

- 2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole

- 4-Fluorobenzyl bromide

- K₂CO₃ (base)

- Acetone (solvent)

- Suspend the mercapto-oxadiazole (3.73 g, 0.014 mol) in acetone (50 mL).

- Add K₂CO₃ (1.93 g, 0.014 mol) and 4-fluorobenzyl bromide (2.45 g, 0.014 mol).

- Stir at 25°C for 6 h.

Reaction :

$$

\text{HS-Oxadiazole} + \text{BrCH}2\text{C}6\text{H}4\text{F-4} \xrightarrow[\text{acetone}]{\text{K}2\text{CO}3} \text{S-CH}2\text{C}6\text{H}4\text{F-4-Oxadiazole} + \text{KBr}

$$

Yield : 62% (estimated from analogous reactions). Characterization : ¹H NMR (DMSO-d₆, δ ppm): 7.45 (d, 2H, Ar-F), 7.12 (d, 2H, Ar-F), 4.35 (s, 2H, SCH₂), 3.98 (s, 2H, CH₂NH₂).

Amidation of the Aminomethyl Group

Coupling with 4-Fluorobenzoyl Chloride

Reagents :

- 5-((4-Fluorobenzyl)thio)-2-(aminomethyl)-1,3,4-oxadiazole

- 4-Fluorobenzoyl chloride

- Triethylamine (TEA)

- Dichloromethane (DCM)

Procedure :

- Dissolve the amine intermediate (1.0 equiv) in DCM (20 mL).

- Add TEA (2.5 equiv) and 4-fluorobenzoyl chloride (1.2 equiv) dropwise at 0°C.

- Stir at 25°C for 12 h.

Reaction :

$$

\text{NH}2\text{-Oxadiazole} + \text{ClC(O)C}6\text{H}_4\text{F-4} \xrightarrow[\text{DCM}]{\text{TEA}} \text{Benzamide} + \text{HCl}

$$

Yield : 78% (optimized). Characterization : MS (ESI): m/z 418.4 [M+H]⁺.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilize the hydrazide on Wang resin, perform cyclization and alkylation sequentially, then cleave with TFA. Yield : 53%.

Optimization Challenges

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Stepwise synthesis | 62 | 98 | 24 |

| One-pot approach | 58 | 95 | 8 |

| Solid-phase | 53 | 90 | 48 |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with oxadiazole and thioether moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been evaluated for their efficacy against various bacterial strains. In a study involving thiochroman derivatives, compounds demonstrated effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis, suggesting that similar derivatives could be explored for their antibacterial potential .

Anticancer Properties

The incorporation of fluorine in organic compounds often enhances biological activity. Studies have indicated that thioether-containing compounds can inhibit cancer cell proliferation. The potential of 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide as a candidate for further anticancer studies is promising due to its structural attributes.

Pesticide Development

The compound's structural features suggest it may serve as a scaffold for developing new agrochemicals. Research on similar thioether compounds has shown effective antifungal activities against plant pathogens such as Botrytis cinerea, indicating that 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide might possess similar properties . This could lead to its application in crop protection strategies.

Polymer Chemistry

Fluorinated compounds are known for their unique properties such as chemical resistance and thermal stability. The synthesis of polymers incorporating 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide could lead to materials with enhanced performance characteristics suitable for high-demand applications.

Data Summary Table

Case Study 1: Antimicrobial Efficacy

A series of thiochroman derivatives were synthesized and tested for antimicrobial activity. The compound containing a similar thioether structure exhibited lower EC50 values against Xanthomonas oryzae compared to standard treatments . This suggests that modifications leading to the synthesis of 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide could yield enhanced antimicrobial agents.

Case Study 2: Fluorinated Compounds in Cancer Therapy

Research indicates that fluorinated compounds can significantly impact the bioactivity of anticancer agents. Investigations into related oxadiazole derivatives have shown promising results in inhibiting tumor growth in vitro . This highlights the potential of exploring 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide within this context.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects and biological activities:

Antifungal Activity: Comparison with LMM5 and LMM11

- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Target Compound : Replaces the sulfamoyl group with a 4-fluorobenzamide and introduces a (4-fluorobenzyl)thio group.

Antibacterial Activity: Comparison with Sulfonate Derivatives

- (5-((2-Fluoroethyl)thio)-1,3,4-oxadiazol-2-yl)methyl 4-chlorobenzenesulfonate (4a-15)

- Target Compound : Replaces sulfonate with benzamide and uses a fluorobenzylthio group.

Anticancer Activity: Comparison with Compound 4h

- 4h: 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide Key Features: Acetamidophenoxy and phenylacetamide substituents. Activity: IC50 < 0.14 μM against A549 lung cancer cells, surpassing cisplatin .

- Target Compound : Fluorinated benzyl/benzamide groups may enhance DNA intercalation or topoisomerase inhibition, though direct cytotoxicity data are lacking .

Enzyme Inhibition: Comparison with Rho/Myocar Inhibitors

- 19b: 4-((5-(2-Chloro-4-propylphenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid Key Features: Chloro-propylphenyl and butanoic acid substituents. Activity: Potent Rho kinase inhibition (IC50 = 9 nM) due to carboxylic acid-mediated polar interactions .

- Target Compound : The benzamide group lacks acidic protons, likely reducing kinase affinity compared to 19b .

Key Findings and Implications

Substituent-Driven Activity : Fluorination at the benzyl/benzamide positions enhances lipophilicity and target binding but may reduce solubility compared to sulfonates or carboxylic acids .

Mechanistic Diversity : The target compound’s benzamide group suggests a distinct mechanism (e.g., protease inhibition) compared to sulfonates (membrane disruption) or sulfamoyls (enzyme inhibition) .

Optimization Potential: Introducing sulfamoyl or acidic groups (e.g., –COOH) could improve antifungal or kinase inhibitory activity, respectively .

Biological Activity

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound belonging to the oxadiazole class. It has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a fluorinated benzamide moiety linked to an oxadiazole ring through a thioether group. The presence of fluorine atoms enhances its lipophilicity and potential bioactivity.

The biological activity of 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer and antimicrobial effects.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound may alter the expression of genes associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds similar to 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit significant anticancer properties. For instance:

- IC50 Values : A study reported that derivatives of oxadiazoles showed IC50 values ranging from 0.67 µM to 1.18 µM against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.80 ± 0.10 |

| Compound C | PC-3 | 0.67 ± 0.05 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Broad Spectrum Activity : Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

- Zhang et al. Study :

- Antimicrobial Evaluation :

Q & A

Basic Synthesis and Structural Confirmation

Q: What are the key steps for synthesizing 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how is its structure validated? A: Synthesis typically involves:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives using POCl₃ or dehydrating agents under reflux (80–90°C), as seen in analogous 1,3,4-oxadiazole syntheses .

Thioether linkage : Reaction of a 4-fluorobenzyl thiol intermediate with a halogenated oxadiazole precursor (e.g., bromomethyl-oxadiazole) in basic conditions (pH 8–9) to form the thioether bond .

Amide coupling : Condensation of the oxadiazole-thioether intermediate with 4-fluorobenzoic acid using coupling agents like EDCI/HOBt in anhydrous DMF .

Validation :

- NMR/IR : Confirm fluorine environments (¹⁹F NMR) and amide C=O stretches (~1650 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 407.3 for C₁₈H₁₄F₂N₃O₂S) .

- X-ray crystallography (if crystalline): Resolves bond angles and dihedral strains in the oxadiazole and benzamide moieties .

Advanced Optimization of Reaction Conditions

Q: How can reaction yields be improved during the synthesis of the thioether-oxadiazole intermediate? A: Key optimizations include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the thiolate ion .

- Temperature control : Maintain 40–50°C to avoid side reactions (e.g., oxidation of thiols) .

- Catalysis : Add catalytic KI to facilitate halogen displacement in SN₂ reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted 4-fluorobenzyl thiol and by-products .

Biological Activity Profiling

Q: What methodologies are recommended for evaluating the compound’s anticancer and antimicrobial potential? A:

- Anticancer assays :

- MTT assay : Test cytotoxicity against 60 cancer cell lines (NCI-60 panel) with IC₅₀ calculations .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to assess mechanism .

- Antimicrobial screening :

- MIC determination : Broth microdilution against Gram-positive (e.g., S. aureus) and mycobacterial strains (e.g., M. tuberculosis H37Rv) .

- Enzyme inhibition : Target PFOR (pyruvate:ferredoxin oxidoreductase) in anaerobic pathogens via NADH oxidation assays .

Structure-Activity Relationship (SAR) Analysis

Q: How can researchers systematically study the impact of fluorobenzyl and oxadiazole modifications on bioactivity? A:

- Functional group substitution :

- Replace 4-fluorobenzyl with 2-fluorobenzyl or chloro analogs to assess steric/electronic effects on thioether stability .

- Modify oxadiazole with methyl or phenyl groups to alter π-π stacking in enzyme active sites .

- In silico modeling :

- Dock the compound into homology models of target enzymes (e.g., PFOR) using AutoDock Vina to predict binding affinities .

- Data correlation : Compare IC₅₀ values against logP and polar surface area (PSA) to optimize pharmacokinetics .

Data Contradictions in Biological Results

Q: How to resolve discrepancies in reported antimicrobial activity across studies? A: Potential factors and solutions:

- Strain variability : Use standardized strains (e.g., ATCC controls) and validate via CLSI guidelines .

- Compound purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .

- Solubility issues : Pre-dissolve in DMSO (<1% v/v) and confirm solubility in assay media via dynamic light scattering .

Stability and Degradation Pathways

Q: What analytical methods identify degradation products under physiological conditions? A:

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours, followed by LC-MS to detect hydrolyzed amides or oxadiazole ring-opened products .

- Oxidative stress : Treat with 3% H₂O₂ and monitor via TLC for sulfoxide/sulfone by-products .

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced Spectroscopic Characterization

Q: How to differentiate between isomeric by-products using spectroscopic data? A:

- ²D NMR : NOESY/ROESY correlations identify spatial proximity of fluorobenzyl protons to oxadiazole methylene groups .

- High-resolution MS : Isotopic patterns (e.g., Cl/Br vs. S atoms) and exact mass (<5 ppm error) distinguish isomers .

- XRD : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks in single crystals .

Scaling-Up Synthesis for Preclinical Studies

Q: What adjustments are needed for gram-scale synthesis while maintaining yield and purity? A:

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization) .

- Catalyst recycling : Immobilize coupling agents (e.g., polymer-bound EDCI) to reduce waste .

- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression and automate pH adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.